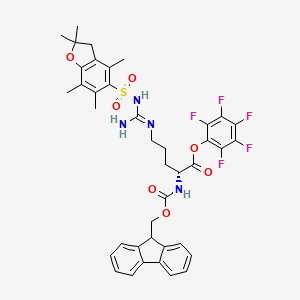

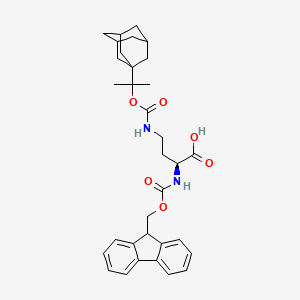

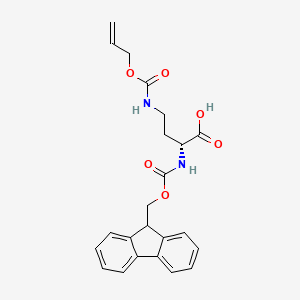

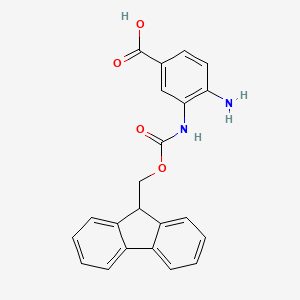

(2R,3R)-(Fmoc-amino)-3-azidobutyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3R)-(Fmoc-amino)-3-azidobutyric acid is a modified amino acid used in peptide synthesis. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.

科学的研究の応用

Solid-phase Synthesis of "Mixed" Peptidomimetics

The use of Fmoc-protected aza-beta3-amino acids, including compounds similar to (2R,3R)-(Fmoc-amino)-3-azidobutyric acid, enables the solid-phase synthesis of "mixed" aza-beta3-peptides. These peptides serve as mimetics of biologically active sequences, illustrating the compound's role in generating peptidomimetics with potential biological applications. A specific example includes the synthesis of mimetics for a histone H4 sequence, showcasing the ability to produce large quantities of mixed aza-beta3-peptides for research purposes (Busnel et al., 2005).

Development of Novel Peptide Synthesis Methods

The synthesis and characterization of Fmoc amino acid azides, closely related to this compound, demonstrate their stability and utility as coupling agents in peptide synthesis. This research supports the development of novel methodologies for peptide construction, emphasizing the role of Fmoc amino acid azides in enhancing peptide synthesis techniques (Babu et al., 2000).

Synthesis of Nonproteinogenic Amino Acids for Biosynthesis Probes

The creation of nonproteinogenic amino acids protected for Fmoc-based solid-phase peptide synthesis, including structures akin to this compound, facilitates the exploration of lantibiotic biosynthesis. These amino acids are incorporated into peptides as alternative substrates for lantibiotic synthases, underscoring the compound's utility in probing the biosynthetic pathways of biologically significant peptides (Zhang et al., 2005).

Solid-Phase Synthesis of Aza-Kahalalide F Analogues

In the synthesis of Kahalalide F analogues, a natural product with clinical significance, N-Fmoc-protected (2R,3R)-2-amino-3-azidobutanoic acid serves as a precursor for aza-threonine. This application demonstrates the compound's role in the production of peptide analogues with potential therapeutic uses, particularly through solid-phase synthesis techniques that include the reduction of azide groups (Izzo et al., 2010).

Peptide Synthesis and Functional Material Fabrication

The synthesis of Fmoc-modified amino acids and peptides, akin to this compound, plays a critical role in the fabrication of functional materials. These materials exploit the self-assembly properties of Fmoc-modified biomolecules for applications ranging from bio-templating to drug delivery, showcasing the broader implications of Fmoc amino acids in both biochemical research and materials science (Tao et al., 2016).

特性

IUPAC Name |

(2R,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJMYBCJYQGZOS-PIGZYNQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

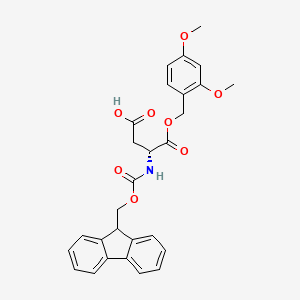

![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)